Ethyl 4-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate
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Overview
Description
Ethyl 4-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate typically involves a multi-step process. One common method includes the condensation reaction between ethyl 4-aminobenzoate and 7-hydroxy-3,7-dimethyloctanal. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 4-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A precursor in the synthesis of Ethyl 4-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate.
Ethyl benzoate: A simpler ester with different chemical properties.
Ethyl 4-((5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoate: A novel azo compound with distinct optical properties.
Properties
CAS No. |
67893-08-7 |
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Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 4-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate |
InChI |
InChI=1S/C19H29NO3/c1-5-23-18(21)16-8-10-17(11-9-16)20-14-12-15(2)7-6-13-19(3,4)22/h8-11,14-15,22H,5-7,12-13H2,1-4H3 |
InChI Key |
XVBLHUKRTCOMPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CCC(C)CCCC(C)(C)O |
Origin of Product |
United States |
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